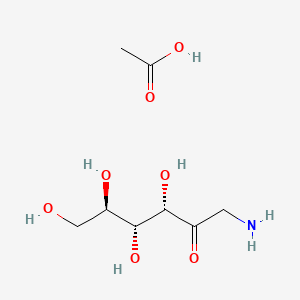
D-Fructose, 1-amino-1-deoxy-, acetate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-Amino-1-deoxy-D-fructose Acetate can be synthesized through the reaction of D-glucose with ammonia, followed by acetylation. The process involves the formation of a Schiff base intermediate, which undergoes an Amadori rearrangement to yield the desired product . The reaction conditions typically include:
Temperature: Moderate heating (around 60-80°C)
Catalysts: Acidic or basic catalysts to facilitate the rearrangement
Solvents: Aqueous or organic solvents depending on the specific reaction setup
Industrial Production Methods: Industrial production of 1-Amino-1-deoxy-D-fructose Acetate often involves large-scale fermentation processes where microorganisms are used to convert glucose into the desired compound. This method is preferred for its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions: 1-Amino-1-deoxy-D-fructose Acetate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various derivatives, such as keto acids.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, and other polar solvents
Major Products:
Oxidation Products: Keto acids, aldehydes
Reduction Products: Amino alcohols
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Amino-1-deoxy-D-fructose Acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in studying glycation processes and their effects on proteins.
Medicine: Investigated for its potential in developing therapeutic agents for diabetes and other metabolic disorders.
Industry: Utilized in the production of food additives and pharmaceuticals.
作用機序
The mechanism of action of 1-Amino-1-deoxy-D-fructose Acetate involves its participation in glycation reactions. It reacts with proteins to form fructosamines, which can further undergo oxidation to produce advanced glycation end products (AGEs). These AGEs are implicated in various pathological conditions, including diabetes and aging . The molecular targets include amino groups on proteins, and the pathways involve the Maillard reaction and subsequent oxidative processes .
類似化合物との比較
1-Amino-1-deoxy-D-glucose (Isoglucosamine): Similar structure but derived from glucose instead of fructose.
Fructosamine: A general term for compounds formed by the reaction of fructose with amino acids.
Glucosamine: An amino sugar derived from glucose, commonly used in dietary supplements.
Uniqueness: 1-Amino-1-deoxy-D-fructose Acetate is unique due to its specific formation through the Maillard reaction and its distinct role in glycation processes. Its ability to form stable Schiff bases and undergo Amadori rearrangement sets it apart from other similar compounds .
特性
CAS番号 |
54990-71-5 |
|---|---|
分子式 |
C8H17NO7 |
分子量 |
239.22 g/mol |
IUPAC名 |
acetic acid;(3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H13NO5.C2H4O2/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4/h4-6,8,10-12H,1-2,7H2;1H3,(H,3,4)/t4-,5-,6-;/m1./s1 |
InChIキー |
MJTNICQSTIRWQM-RWOHWRPJSA-N |
異性体SMILES |
CC(=O)O.C([C@H]([C@H]([C@@H](C(=O)CN)O)O)O)O |
正規SMILES |
CC(=O)O.C(C(C(C(C(=O)CN)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


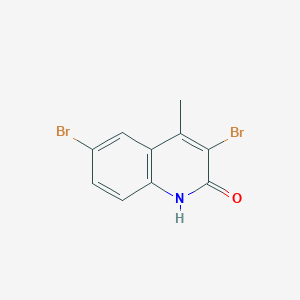
![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)

![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)

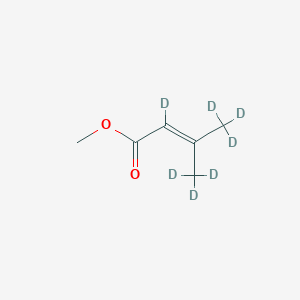
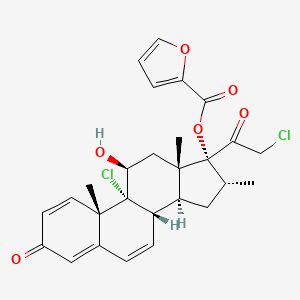
![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)

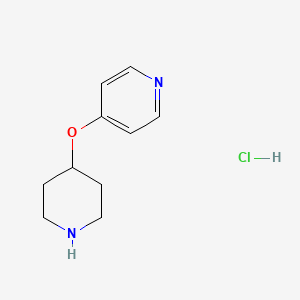
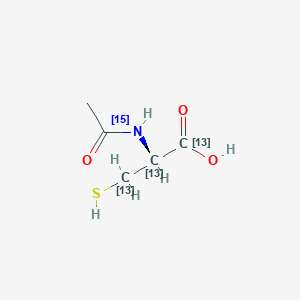
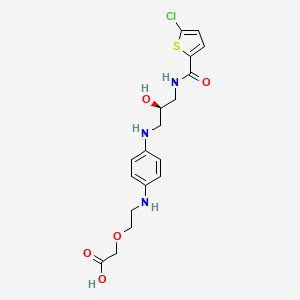
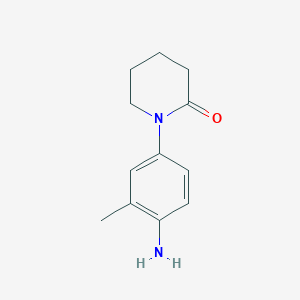
![[(1S,3aR,3bS,9aR,9bR,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13842483.png)
